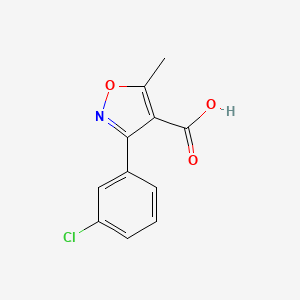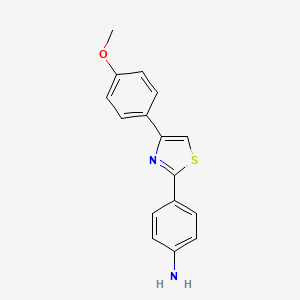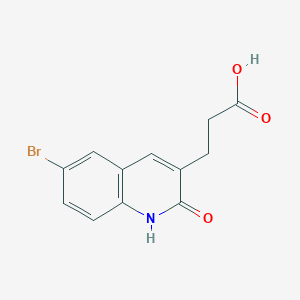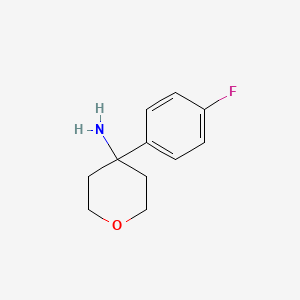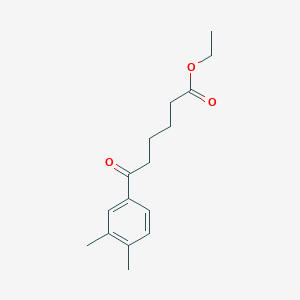
Sitamaquin-Tosilat
Übersicht
Beschreibung
Sitamaquine is an antileishmanial agent. It is active against L. donovani, L. infantum, L. mexicana, L. braziliensis, and L. tropica (EC50s = 9.5-19.8 µM). It inhibits mitochondrial complex II, also known as succinate dehydrogenase (SDH), in a cell-free assay when used at concentrations ranging from 10 to 200 µM. Sitamaquine (100 µM) increases intracellular levels of reactive oxygen species (ROS) and decreases intracellular ATP levels, as well as induces phosphatidylserine externalization, chromatin fragmentation, and depolarization of the mitochondrial membrane potential, markers of apoptosis, in L. donovani promastigotes.
Wissenschaftliche Forschungsanwendungen
C21H33N3O⋅C7H8O3S C_{21}H_{33}N_{3}O \cdot C_{7}H_{8}O_{3}S C21H33N3O⋅C7H8O3S
, ist eine Verbindung, die für ihr Potenzial in verschiedenen wissenschaftlichen Forschungsanwendungen bekannt ist. Im Folgenden finden Sie eine umfassende Analyse, die sich auf sechs verschiedene Anwendungen konzentriert, die jeweils in einem eigenen Abschnitt detailliert beschrieben werden.Behandlung der viszeralen Leishmaniose
Sitamaquin-Tosilat ist in erster Linie für seine Rolle bei der Behandlung der viszeralen Leishmaniose bekannt . Diese Krankheit, die durch den Leishmania-Parasiten verursacht wird, ist ein bedeutendes Gesundheitsproblem in tropischen und subtropischen Regionen. This compound als oral aktives 8-Aminoquinolin-Analogon zeigt eine potente antileishmaniale Aktivität. Es reichert sich in den Leishmania-Parasiten an und stört ihren Atmungs-Kettenkomplex II, was zu einem apoptoseähnlichen Tod führt .
Anti-Plasmodial-Aktivität
Die Verbindung zeigt auch eine anti-plasmodiale Aktivität, die im Kampf gegen Malaria entscheidend ist . This compound interferiert mit dem Plasmodium-Lebenszyklus und hemmt so das Wachstum und die Proliferation der Parasiten, die für Malaria verantwortlich sind. Seine Fähigkeit, in diesen Parasiten Apoptose zu induzieren, macht es zu einem wertvollen Gut in der antimalaria-Forschung und Medikamentenentwicklung .
Hemmung des mitochondrialen Komplexes II
In der biochemischen Forschung wird this compound verwendet, um die Hemmung des mitochondrialen Komplexes II zu untersuchen . Dieses Enzym, auch bekannt als Succinat-Dehydrogenase, ist integraler Bestandteil der Elektronentransportkette und der Zellatmung. Durch die Hemmung dieses Komplexes können Forscher die Mechanismen der mitochondrialen Dysfunktion und ihre Auswirkungen auf verschiedene Krankheiten untersuchen .
Induktion von reaktiven Sauerstoffspezies (ROS)
Es wurde beobachtet, dass this compound den intrazellulären Gehalt an reaktiven Sauerstoffspezies (ROS) erhöht . Diese Eigenschaft ist besonders nützlich bei der Untersuchung von oxidativem Stress und seinen Auswirkungen auf zelluläre Strukturen und Funktionen. Die Fähigkeit der Verbindung, den ROS-Spiegel zu verändern, liefert Einblicke in die Rolle oxidativer Schäden bei der Krankheitsentstehung .
Apoptose-Forschung
Die Rolle der Verbindung bei der Induktion von Apoptose in Parasiten macht sie zu einem wertvollen Werkzeug in der Apoptose-Forschung . Durch die Untersuchung, wie this compound Zelltodmarker wie die Externalisierung von Phosphatidylserin und die Chromatinfragmentierung auslöst, können Forscher ein tieferes Verständnis der apoptotischen Pfade und ihrer Relevanz für Krebs und andere Krankheiten gewinnen .
Modulation des ATP-Spiegels
Die Auswirkungen von this compound auf die intrazellulären ATP-Spiegel sind ein weiterer interessanter Bereich . ATP ist die primäre Energiewährung der Zelle, und jede Verbindung, die ihre Spiegel beeinflusst, kann tiefgreifende Auswirkungen auf den Zellstoffwechsel und die Energiehomöostase haben. Die Forschung darüber, wie this compound die ATP-Spiegel beeinflusst, kann Licht auf Stoffwechselstörungen und energiebezogene Krankheiten werfen .
Wirkmechanismus
Target of Action
Sitamaquine primarily targets the Leishmania parasites . It is active against various species including L. donovani, L. infantum, L. mexicana, L. braziliensis, and L. tropica . These parasites are responsible for causing leishmaniasis, a disease that affects millions of people worldwide .
Mode of Action
Like other quinoline derivatives, it is thought to inhibitheme polymerase activity . This inhibition results in the accumulation of free heme, which is toxic to the parasites . Additionally, sitamaquine potently inhibits respiratory chain complex II , also known as succinate dehydrogenase (SDH) .
Biochemical Pathways
Sitamaquine affects the biochemical pathways related to heme metabolism and mitochondrial respiration . By inhibiting heme polymerase, it disrupts the parasite’s ability to detoxify heme, leading to its accumulation and subsequent toxicity . The inhibition of succinate dehydrogenase disrupts the normal functioning of the parasite’s respiratory chain, leading to impaired energy production .
Pharmacokinetics
It is known that sitamaquine can be taken regardless of food intake . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of sitamaquine .
Result of Action
Sitamaquine’s action results in the death of Leishmania parasites. It induces an apoptosis-like death in the parasites by increasing intracellular levels of reactive oxygen species (ROS), decreasing intracellular ATP levels, and inducing phosphatidylserine externalization, chromatin fragmentation, and depolarization of the mitochondrial membrane potential .
Action Environment
The action of sitamaquine is influenced by the acidic environment within the Leishmania parasites. Sitamaquine is a lipophilic weak base that rapidly accumulates in the acidic compartments of Leishmania parasites, mainly in acidocalcisomes . This allows sitamaquine to concentrate its effects where they are most needed, enhancing its efficacy .
Eigenschaften
IUPAC Name |
N',N'-diethyl-N-(6-methoxy-4-methylquinolin-8-yl)hexane-1,6-diamine;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O.C7H8O3S/c1-5-24(6-2)14-10-8-7-9-12-22-20-16-18(25-4)15-19-17(3)11-13-23-21(19)20;1-6-2-4-7(5-3-6)11(8,9)10/h11,13,15-16,22H,5-10,12,14H2,1-4H3;2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBPWLFCZDGYKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCCNC1=CC(=CC2=C(C=CN=C12)C)OC.CC1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019640-33-5 | |
| Record name | N,N-diethyl-N'-[4-methyl-6-(methyloxy)-8-quinolinyl]-1,6-hexanediamine 4-methylbenzenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


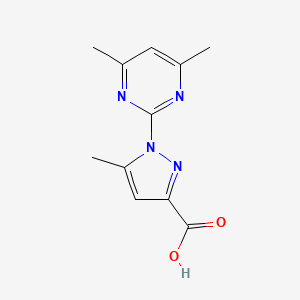

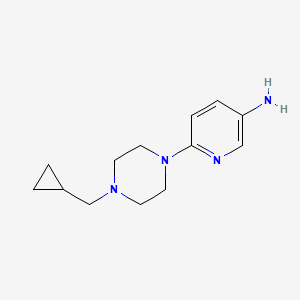
![3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]propan-1-amine](/img/structure/B1371836.png)
![4-[2-(4-Methylpiperidin-1-yl)ethyl]aniline](/img/structure/B1371837.png)
